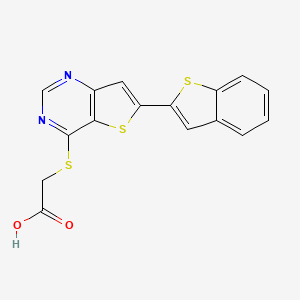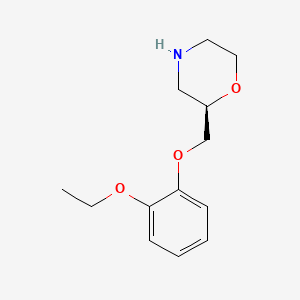
(R)-Viloxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Viloxazine is a selective norepinephrine reuptake inhibitor that has been used primarily in the treatment of attention deficit hyperactivity disorder and depression. It is known for its unique pharmacological profile, which includes modulation of norepinephrine and serotonin pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Viloxazine typically involves the following steps:
Formation of the morpholine ring: This is achieved through the reaction of diethanolamine with ethylene oxide under basic conditions.
Etherification: The morpholine derivative is then reacted with 2-chloroethanol to form the corresponding ether.
Cyclization: The ether undergoes cyclization to form the morpholine ring.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-Viloxazine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced separation techniques ensures the production of the desired enantiomer with high purity .
Chemical Reactions Analysis
Types of Reactions
®-Viloxazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the morpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Reduced morpholine derivatives: Resulting from reduction reactions.
Substituted ethers: Produced via nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, ®-Viloxazine is studied for its unique reactivity and potential as a chiral building block in the synthesis of other pharmacologically active compounds .
Biology
Biologically, ®-Viloxazine is used to study the effects of norepinephrine reuptake inhibition on various physiological processes, including mood regulation and cognitive function .
Medicine
Medically, ®-Viloxazine is primarily used in the treatment of attention deficit hyperactivity disorder and depression. It has shown efficacy in improving attention and reducing hyperactivity in patients .
Industry
In the pharmaceutical industry, ®-Viloxazine is used as a reference compound in the development of new norepinephrine reuptake inhibitors .
Mechanism of Action
®-Viloxazine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This leads to enhanced noradrenergic transmission, which is associated with improved attention and mood regulation. Additionally, ®-Viloxazine modulates serotonin pathways, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder.
Methylphenidate: A stimulant that also increases norepinephrine and dopamine levels.
Desipramine: A tricyclic antidepressant with norepinephrine reuptake inhibition properties.
Uniqueness
®-Viloxazine is unique due to its dual action on norepinephrine and serotonin pathways, which distinguishes it from other norepinephrine reuptake inhibitors that primarily target norepinephrine alone. This dual action contributes to its efficacy in treating both attention deficit hyperactivity disorder and depression .
Properties
CAS No. |
52730-45-7 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
YWPHCCPCQOJSGZ-LLVKDONJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1OC[C@H]2CNCCO2 |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


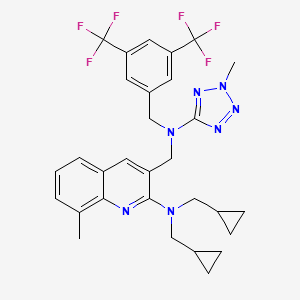
![(7S,9S)-9-acetyl-6,9,11-trihydroxy-7-[[(1S,11S,12S)-4-(1-hydroxypropan-2-yl)-9-(2-hydroxypropyl)-7,12-dimethyl-3-oxo-5,8,10,13-tetraoxa-2-azatricyclo[9.4.0.02,6]pentadecan-14-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10820990.png)
![2-[[8-[[1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B10820992.png)
![N-[3-(1,1-difluoroethyl)phenyl]-1-(4-methoxyphenyl)-3-methyl-5-oxo-4H-pyrazole-4-carboxamide](/img/structure/B10821004.png)
![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid;dihydrate;hydrochloride](/img/structure/B10821016.png)
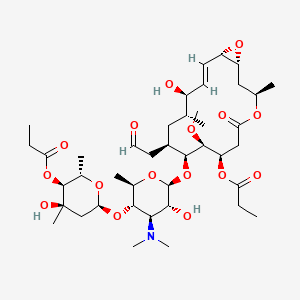
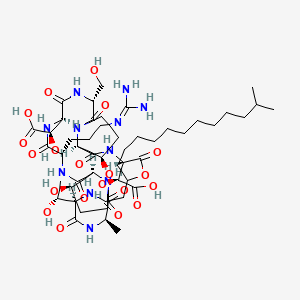
![2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B10821025.png)

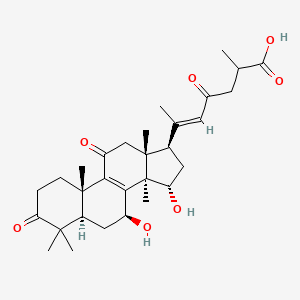
![propan-2-yl (2S)-6-diazo-2-[[2,2-dimethylpropanoyloxy(phenyl)methoxy]carbonylamino]-5-oxohexanoate](/img/structure/B10821040.png)
![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10821041.png)
